- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967
Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)
96206-92-7 structure
Product Name:2-methyl-6-(2-phenylethynyl)pyridine
Numero CAS:96206-92-7
MF:C14H11N
MW:193.243843317032
MDL:MFCD02262119
CID:800135
Update Time:2025-06-08
2-methyl-6-(2-phenylethynyl)pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyridine,2-methyl-6-(2-phenylethynyl)-
- MPEP
- 2-Methyl-6-(phenylethynyl)pyridine
- MPEP HCl
- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride
- 2-Methyl-6-phenylaethinyl-pyridin
- 2-methyl-6-phenylethynyl-pyridine
- MPEP hydrochoride
- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)
- 2-Picoline, 6-phenylethynyl- (6CI)
- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)
- CHEMBL 66654
- 2-methyl-6-(2-phenylethynyl)pyridine
-
- MDL: MFCD02262119
- Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3
- Chiave InChI: NEWKHUASLBMWRE-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 229.06600
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 251
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.3
Proprietà sperimentali
- Punto di ebollizione: 336.3°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.59180
2-methyl-6-(2-phenylethynyl)pyridine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
2-methyl-6-(2-phenylethynyl)pyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-methyl-6-(2-phenylethynyl)pyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | M03848-25mg |
MPEP hydrochoride |
96206-92-7 | >99% | 25mg |
£98.00 | 2022-02-28 | |
| Fluorochem | M03848-1g |
MPEP hydrochoride |
96206-92-7 | >99% | 1g |
£317.00 | 2022-02-28 | |
| Fluorochem | M03848-5g |
MPEP hydrochoride |
96206-92-7 | >99% | 5g |
£759.00 | 2022-02-28 | |
| Fluorochem | M03848-10g |
MPEP hydrochoride |
96206-92-7 | >99% | 10g |
£1233.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-50mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 50mg |
¥87.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-250mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 250mg |
¥335.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-10mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 10mg |
¥54.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S2809-10mM (1mL in DMSO) |
MPEP |
96206-92-7 | 99.16% | 10mM (1mL in DMSO) |
¥742.06 | 2023-10-17 | |
| S e l l e c k ZHONG GUO | S2809-10mg |
MPEP |
96206-92-7 | 99.16% | 10mg |
¥566.37 | 2023-10-17 | |
| S e l l e c k ZHONG GUO | S2809-50mg |
MPEP |
96206-92-7 | 99.16% | 50mg |
¥2186.02 | 2023-10-17 |
2-methyl-6-(2-phenylethynyl)pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
Riferimento
- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C
Riferimento
- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux
Riferimento
- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C
Riferimento
- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C
Riferimento
- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C
Riferimento
- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Riferimento
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
Riferimento
- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C
Riferimento
- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C
Riferimento
- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C
Riferimento
- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Benzoyl chloride Solvents: Benzene
1.2 -
1.2 -
Riferimento
- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6
2-methyl-6-(2-phenylethynyl)pyridine Raw materials
- Iodobenzene
- 2-Hydrazinyl-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Chloro-6-methylpyridine
- Benzene, [(methylthio)ethynyl]-
- 2-Methyl-4-phenylbut-3-yn-2-ol
- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester
- 2-Picoline N-oxide
- Phenylpropiolic acid
- 1-Phenyl-2-(trimethylsilyl)acetylene
- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-
- silver phenylacetylenide
2-methyl-6-(2-phenylethynyl)pyridine Preparation Products
2-methyl-6-(2-phenylethynyl)pyridine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
Numero d'ordine:A858701
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:14
Prezzo ($):356.0
Email:sales@amadischem.com
2-methyl-6-(2-phenylethynyl)pyridine Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine) Prodotti correlati
- 70437-12-6(Isoquinoline, 3-(phenylethynyl)-)
- 13141-42-9(2-(2-phenylethynyl)pyridine)
- 219911-35-0(MPEP Hydrochloride)
- 83965-72-4(Pyridine, 2,6-bis(phenylethynyl)-)
- 823198-93-2(Pyridine, 2-methyl-6-(4-pyridinylethynyl)-, dihydrochloride)
- 823198-73-8(Pyridine, 4-methyl-2-(phenylethynyl)-, hydrochloride)
- 823198-75-0(Pyridine, 2,4-dimethyl-6-(phenylethynyl)-, hydrochloride)
- 824389-28-8(Pyridine,2,4-dimethyl-6-(2-phenylethynyl)-)
- 80221-14-3(Pyridine, 2-[(4-methylphenyl)ethynyl]-)
- 70437-09-1(Isoquinoline, 1-(phenylethynyl)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
Purezza:99%
Quantità:5g
Prezzo ($):356.0